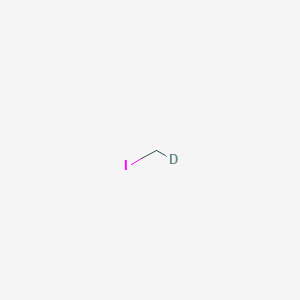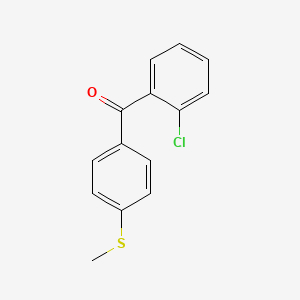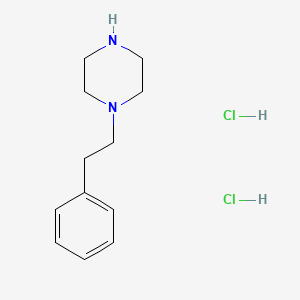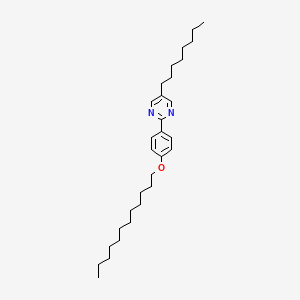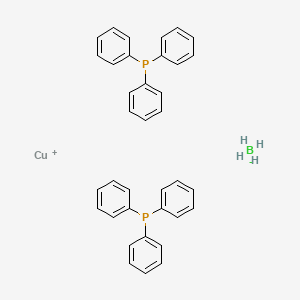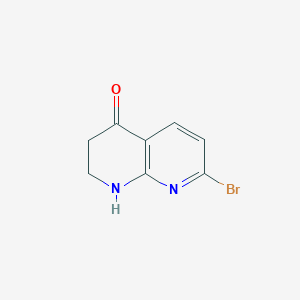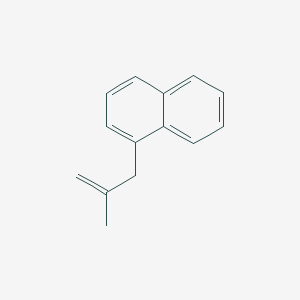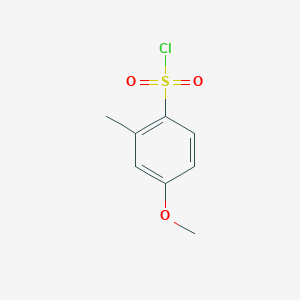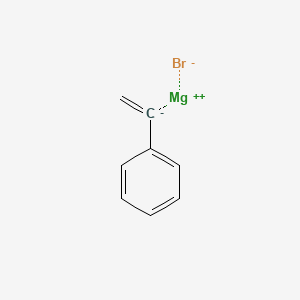
A-Styrenylmagnesium bromide
Overview
Description
A-Styrenylmagnesium bromide is an organometallic compound widely used in organic chemistry. It is a Grignard reagent, which means it contains a carbon-magnesium bond. This compound is particularly valuable for forming carbon-carbon bonds, making it a powerful tool in the synthesis of various organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: A-Styrenylmagnesium bromide is typically prepared through the reaction of magnesium metal with styrene bromide in an anhydrous solvent such as diethyl ether or tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:
C6H5CH=CHBr+Mg→C6H5CH=CHMgBr
Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: A-Styrenylmagnesium bromide undergoes various types of reactions, including:
Addition Reactions: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: It can participate in nucleophilic substitution reactions with electrophiles.
Coupling Reactions: It is used in cross-coupling reactions such as the Mizoroki-Heck reaction.
Common Reagents and Conditions:
Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols, respectively.
Epoxides: Reacts with epoxides to form alcohols.
Carbon Dioxide: Reacts with carbon dioxide to form carboxylic acids.
Major Products:
Alcohols: Formed from reactions with carbonyl compounds.
Carboxylic Acids: Formed from reactions with carbon dioxide.
Homocinnamyl Alcohol: Formed in Mizoroki-Heck-type reactions.
Scientific Research Applications
A-Styrenylmagnesium bromide has numerous applications in scientific research:
Organic Synthesis: Used in the synthesis of complex organic molecules, including pharmaceuticals like Ibuprofen.
Polymer Chemistry: Employed in the controlled oligomerization and block copolymerization of styrene.
Catalysis: Utilized in iron-catalyzed hydromagnesiation and hydroamination processes.
Material Science: Involved in the creation of innovative polymer structures.
Mechanism of Action
The primary mechanism of action of A-Styrenylmagnesium bromide is through its role as a Grignard reagent. The carbon-magnesium bond in the compound is highly polarized, making the carbon atom nucleophilic. This allows it to attack electrophilic centers in other molecules, forming new carbon-carbon bonds. The compound’s reactivity is harnessed in various organic synthesis reactions to build complex molecular structures.
Comparison with Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent with similar reactivity but different applications.
Vinylmagnesium Bromide: Similar in structure but used in different types of organic synthesis.
4-Styrenylmagnesium Bromide: A positional isomer with similar reactivity.
Uniqueness: A-Styrenylmagnesium bromide is unique due to its specific reactivity with styrene derivatives, making it particularly useful in the synthesis of styrene-based polymers and other complex organic molecules.
Properties
IUPAC Name |
magnesium;ethenylbenzene;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7.BrH.Mg/c1-2-8-6-4-3-5-7-8;;/h3-7H,1H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHQBQAJVFDYRF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=[C-]C1=CC=CC=C1.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


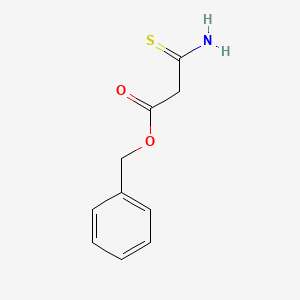
![2,2-Difluoro-5-methylbenzo[d][1,3]dioxole](/img/structure/B1610886.png)
